

Topic: 3-Methoxypentanoic Acid and Its Role in Lipid Metabolism

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxypentanoic acid

Cat. No.: B3373610

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methoxypentanoic acid (3-MPA) is a branched-chain carboxylic acid distinguished by a methoxy group at the third carbon position.^{[1][2]} This structural feature imparts unique physicochemical properties that influence its biological activity.^[1] Emerging research has identified 3-MPA as a potential modulator of cellular energy homeostasis, with a significant role in lipid metabolism. This guide synthesizes the current understanding of 3-MPA, focusing on its mechanism of action, particularly its interaction with the AMP-activated protein kinase (AMPK) pathway. We provide detailed experimental protocols for investigating its effects, present data interpretation frameworks, and discuss the broader implications for therapeutic development in metabolic disorders.

Introduction to 3-Methoxypentanoic Acid (3-MPA)

3-Methoxypentanoic acid is an organic compound that has garnered scientific interest for its potential biological activities.^[1] While not a naturally abundant fatty acid, it has been identified as a metabolite of certain pharmaceuticals, such as the anti-inflammatory drug Lomefloxacin, indicating its relevance in xenobiotic metabolism.^{[1][3]} Its core structure consists of a five-carbon pentanoic acid backbone with a methoxy group (-OCH₃) at the C-3 position.^[1]

Chemical and Physical Properties

A clear understanding of 3-MPA's properties is fundamental to designing and interpreting experiments, from solubility tests to analytical detection.

Property	Value	Source
CAS Number	100862-27-9	[2] [4]
Molecular Formula	C ₆ H ₁₂ O ₃	[2]
Molecular Weight	132.16 g/mol	[2]
Boiling Point	120-122 °C (at 16 Torr)	[4] [5]
pKa (Predicted)	4.28 ± 0.10	[4] [5]
IUPAC Name	3-methoxypentanoic acid	[2]

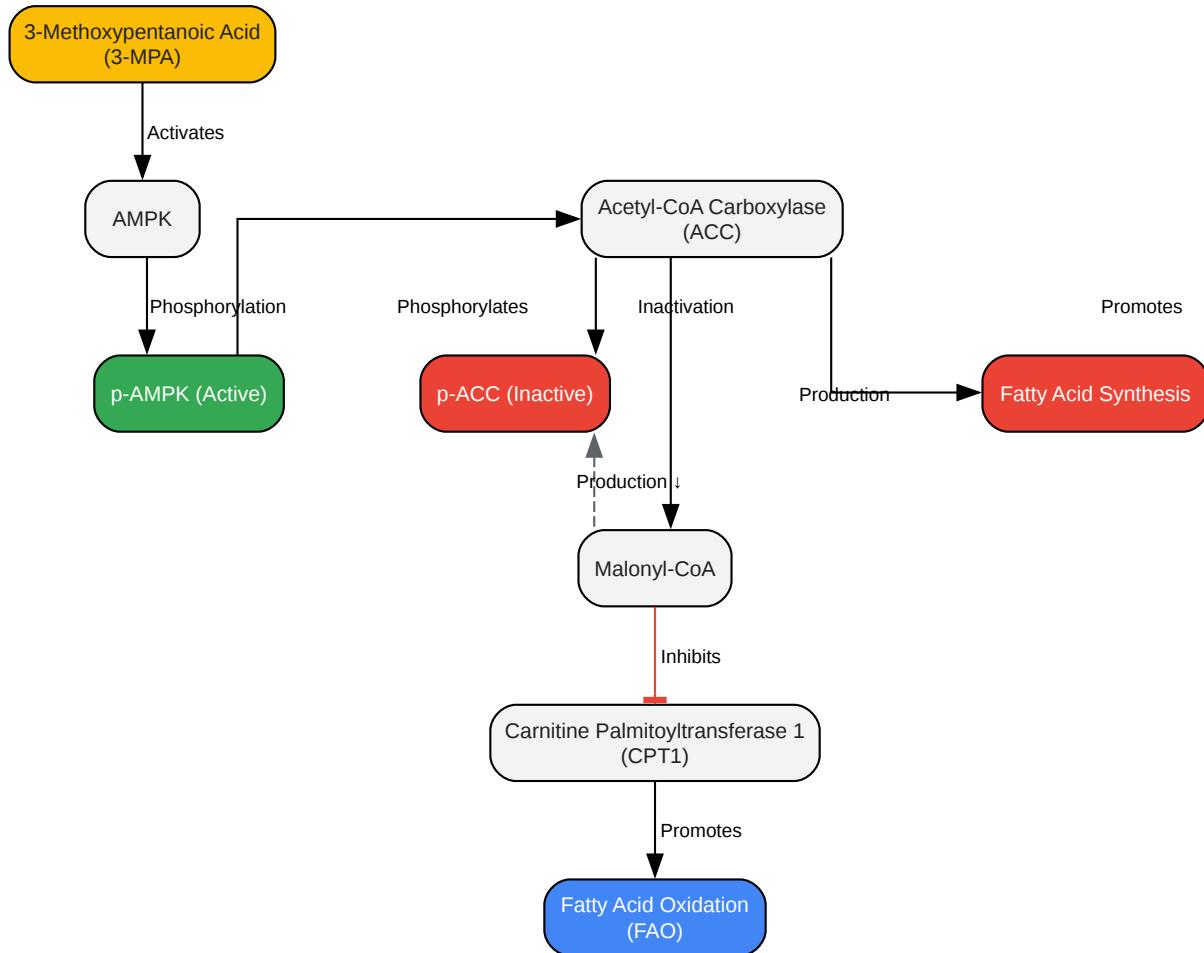
The Landscape of Cellular Lipid Metabolism

Lipid metabolism is a complex network of anabolic and catabolic processes essential for energy storage, membrane synthesis, and signaling.[\[6\]](#)[\[7\]](#)[\[8\]](#) Two opposing pathways are central to maintaining lipid homeostasis:

- Fatty Acid Synthesis (FAS): The creation of fatty acids from acetyl-CoA, primarily regulated by the enzyme Acetyl-CoA Carboxylase (ACC).
- Fatty Acid Oxidation (FAO): The breakdown of fatty acids in the mitochondria to produce acetyl-CoA for energy generation via the citric acid cycle.[\[9\]](#) A critical rate-limiting step is the transport of long-chain fatty acids into the mitochondrial matrix, a process governed by Carnitine Palmitoyltransferase 1 (CPT1).[\[10\]](#)[\[11\]](#)

The activity of CPT1 is allosterically inhibited by malonyl-CoA, the product of the ACC enzyme. This creates a reciprocal regulatory system: when FAS is active (high malonyl-CoA), FAO is inhibited, and vice versa. This intricate balance is a key target for therapeutic intervention in metabolic diseases.

3-MPA as a Modulator of Lipid Metabolism


Research indicates that 3-MPA influences lipid metabolism primarily by activating the AMP-activated protein kinase (AMPK) pathway.^[1] AMPK acts as a master cellular energy sensor; its activation signals a low-energy state, triggering a switch from energy-consuming (anabolic) processes to energy-producing (catabolic) ones.

Mechanism of Action: The AMPK Signaling Cascade

The proposed mechanism for 3-MPA's effect on lipid metabolism involves the following cascade:

- AMPK Activation: 3-MPA promotes the phosphorylation and subsequent activation of AMPK.
- ACC Inhibition: Activated AMPK phosphorylates ACC, leading to its inhibition.
- Reduced Malonyl-CoA: Inhibition of ACC decreases the intracellular concentration of its product, malonyl-CoA.
- CPT1 Disinhibition: With lower levels of the inhibitor malonyl-CoA, the activity of CPT1 increases.
- Enhanced Fatty Acid Oxidation: Increased CPT1 activity facilitates the transport of fatty acids into the mitochondria, leading to a higher rate of β -oxidation.^[1]

This cascade effectively shifts the cellular metabolic state from lipid storage towards lipid utilization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 3-Methoxypentanoic acid | C6H12O3 | CID 21316989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]
- 4. 3-methoxypentanoic acid | 100862-27-9 [amp.chemicalbook.com]
- 5. 3-methoxypentanoic acid CAS#: 100862-27-9 [amp.chemicalbook.com]
- 6. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Metabolism and Immune Function: Chemical Tools for Insights into T-Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foodb.ca [foodb.ca]
- 9. jackwestin.com [jackwestin.com]
- 10. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatic fatty acid oxidation at carnitine palmitoyltransferase I by the peroxisome proliferator 2-hydroxy-3-propyl-4-[6-(tetrazol-5-yl) hexyloxy]acetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Topic: 3-Methoxypentanoic Acid and Its Role in Lipid Metabolism]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3373610#3-methoxypentanoic-acid-and-its-role-in-lipid-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com